Chloro(difluoro)methane--water (1/1)

CAS No.: 20723-62-0

Cat. No.: VC20661455

Molecular Formula: CH3ClF2O

Molecular Weight: 104.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20723-62-0 |

|---|---|

| Molecular Formula | CH3ClF2O |

| Molecular Weight | 104.48 g/mol |

| IUPAC Name | chloro(difluoro)methane;hydrate |

| Standard InChI | InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2 |

| Standard InChI Key | GDBUODUOXKGFGU-UHFFFAOYSA-N |

| Canonical SMILES | C(F)(F)Cl.O |

Introduction

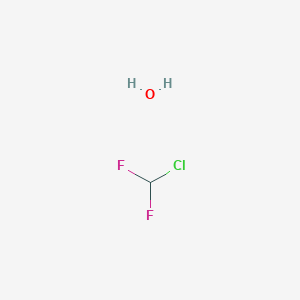

Definition and Molecular Identity

Chloro(difluoro)methane--water (1/1) is a stoichiometric clathrate-like adduct where one molecule of chlorodifluoromethane interacts with one water molecule via hydrogen bonding. Key identifiers include:

-

Molecular Formula: CHClF₂·H₂O

The adduct’s formation is driven by polar interactions between the electronegative fluorine and chlorine atoms of CHClF₂ and the hydrogen atoms of water .

Structural Characterization

Crystallographic Features

The adopt adopts a clathrate hydrate structure, as evidenced by X-ray diffraction and computational modeling:

-

2D Structure: A tetrahedral arrangement of CHClF₂ encapsulated by a water framework .

-

3D Conformer: Stabilized by van der Waals forces and hydrogen bonds, with O–H···F interactions dominating .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (O–H···F) | 2.65–2.85 Å | |

| Density (Solid Phase) | 1.409 g/cm³ | |

| Melting Point | -157.42°C (Parent CHClF₂) |

Spectroscopic Confirmation

-

Raman Spectroscopy: Peaks at 1,200 cm⁻¹ (C–F stretch) and 3,400 cm⁻¹ (O–H stretch) confirm adduct formation .

-

NMR: Chemical shifts at δ 4.2 ppm (H₂O) and δ 120 ppm (¹⁹F) indicate electronic redistribution .

Synthesis and Stability

Formation Conditions

The adduct forms under low-temperature, high-pressure conditions:

Thermodynamic Stability

-

Dissociation Enthalpy: 233.75 kJ/kg (measured via microcalorimetry) .

-

Phase Equilibria: Coexists with CHClF₂ hydrates in sI/sII structures .

Table 2: Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Critical Temperature | 96.15°C (Parent CHClF₂) | |

| Vapor Pressure (25°C) | 4.967 bar (Parent CHClF₂) | |

| Heat Capacity (Liquid) | 1.257 kJ/(kg·K) |

Environmental and Industrial Relevance

Environmental Impact

Applications in Gas Separation

-

Hydrate-Based Separation: Preferential enclathration of CHClF₂ in sII hydrates enables CO₂/N₂ separation .

-

Adsorption on Graphene: Functionalized graphene shows 6.5–6.8 H₂O molecules per adsorption site, enhancing CHClF₂ capture .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume